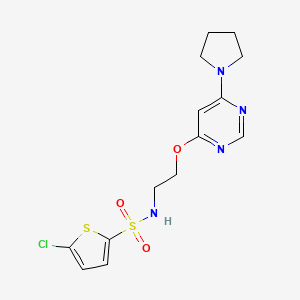

5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide

Description

This compound is a sulfonamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position. Its structure includes a pyrimidine ring linked via an ether-oxygen bridge to an ethyl group, with the pyrimidine further substituted by a pyrrolidin-1-yl group. Structural determination tools like SHELX and CCP4 may be employed for crystallographic analysis .

Properties

IUPAC Name |

5-chloro-N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN4O3S2/c15-11-3-4-14(23-11)24(20,21)18-5-8-22-13-9-12(16-10-17-13)19-6-1-2-7-19/h3-4,9-10,18H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQKCJOGRIVLSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Chlorine atom at the 5-position of the thiophene ring.

- Pyrrolidine moiety linked to a pyrimidine ring, which is known for its biological activity.

- Sulfonamide group , which enhances its pharmacological properties.

The biological activity of 5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The sulfonamide group enhances its ability to inhibit specific enzymes, potentially leading to therapeutic effects in various diseases.

In Vitro Studies

Recent studies have demonstrated the compound's antibacterial and anticancer properties. For instance:

- Antibacterial Activity : In vitro tests showed that the compound exhibits significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) for these pathogens ranged from 3.12 to 12.5 μg/mL, indicating strong potency compared to standard antibiotics like ciprofloxacin .

Case Studies

- Anticancer Research : A study focused on the compound's effects on cancer cell lines revealed that it induces apoptosis in human cancer cells through the activation of caspase pathways. The results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for therapeutic use .

- Targeted Drug Delivery : Research has explored the use of this compound in targeted drug delivery systems, leveraging its ability to selectively bind to cancer cell receptors, enhancing therapeutic efficacy while minimizing side effects .

Comparative Biological Activity Table

| Activity Type | MIC (μg/mL) | IC50 (μM) | Target Pathogen/Cancer Type |

|---|---|---|---|

| Antibacterial | 3.12 - 12.5 | N/A | Staphylococcus aureus |

| Anticancer | N/A | 5 - 15 | Human cancer cell lines (e.g., MCF-7) |

| Enzyme Inhibition | N/A | N/A | Various kinases and enzymes |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sulfonamide derivatives share structural motifs with the target compound, allowing for comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

Heterocyclic Core: The target compound uses a pyrimidine-pyrrolidine system, which may enhance binding to nucleotide-binding pockets compared to the sulfamoylphenyl (CAS 744262-76-8) or benzothiophene (CAS 404964-12-1) moieties in analogs .

Substituent Effects :

- The chlorine atom at the 5-position of the thiophene ring is conserved across all three compounds, suggesting a role in electronic stabilization or hydrophobic interactions.

- CAS 404964-12-1 includes a methyl group on the benzothiophene core, which may sterically hinder binding but improve metabolic stability .

In contrast, the rigid propylsulfonylphenyl group in CAS 404964-12-1 may restrict binding to specific targets .

Therapeutic Hypotheses: Sulfonamides are historically associated with carbonic anhydrase inhibition (e.g., acetazolamide). The pyrimidine-pyrrolidine system in the target compound could shift selectivity toward kinases or phosphodiesterases .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)thiophene-2-sulfonamide, and which experimental parameters require stringent control?

- Methodological Answer : The synthesis typically involves multi-step reactions, including: (i) Sulfonamide formation via nucleophilic substitution between thiophene-2-sulfonyl chloride and a pyrrolidine-pyrimidine amine intermediate. (ii) Ether linkage formation between the pyrimidine core and the ethoxyethyl group, often using Mitsunobu or Ullmann coupling conditions . Critical parameters include temperature control (50–80°C for coupling reactions), solvent selection (polar aprotic solvents like DMF or DMSO), and catalyst optimization (e.g., Pd catalysts for cross-coupling steps). Impurities from side reactions (e.g., over-alkylation) necessitate chromatographic purification .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the pyrimidine and thiophene rings. For example, downfield shifts in ¹H NMR (~δ 8.0–8.5 ppm) indicate sulfonamide proton environments .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺) and isotopic patterns consistent with chlorine and sulfur content.

- X-ray Crystallography : Resolves ambiguities in stereochemistry, as seen in structurally analogous pyrimidine derivatives .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Common issues include:

- Hydrolysis of the sulfonamide group under acidic/basic conditions: Mitigated by pH control (buffered conditions) and inert atmospheres.

- Incomplete coupling in ether formation: Additives like CuI or ligand-accelerated catalysis improve yields .

- Byproduct formation from pyrrolidine ring opening : Use of protecting groups (e.g., Boc) during intermediate steps reduces degradation .

Q. How stable is this compound under varying pH, temperature, and solvent conditions?

- Methodological Answer : Stability studies should employ accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide group is prone to hydrolysis at extremes of pH (<3 or >10), requiring storage in neutral, anhydrous solvents (e.g., acetonitrile) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide the optimization of reaction pathways for this compound?

- Methodological Answer :

- Reaction Path Search : Density Functional Theory (DFT) calculations predict transition states and activation energies for key steps like sulfonamide formation. For example, solvent effects on reaction thermodynamics can be modeled using COSMO-RS .

- Catalyst Design : Machine learning models trained on analogous pyrimidine syntheses identify optimal ligand-metal combinations (e.g., Pd/XPhos systems) to reduce energy barriers .

Q. How can contradictory spectral or bioactivity data across studies be resolved?

- Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., fixed solvent, temperature) to isolate variables. For bioactivity discrepancies, use orthogonal assays (e.g., SPR vs. enzymatic assays) .

- Metastable Polymorph Detection : Differential Scanning Calorimetry (DSC) identifies polymorphic forms that may alter solubility or reactivity, as observed in pyrimidine derivatives .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Fragment-Based Design : Systematically modify substituents (e.g., pyrrolidine vs. piperidine rings) and assess impacts on target binding via molecular docking. For instance, bulkier groups at the pyrimidine 6-position may enhance kinase inhibition .

- Free-Wilson Analysis : Quantify contributions of individual moieties (e.g., thiophene sulfonamide) to bioactivity using regression models .

Q. What mechanisms underlie this compound’s interactions with enzymatic targets (e.g., kinases)?

- Methodological Answer :

- Biochemical Assays : Use fluorescence polarization to measure binding affinity (Kd) for ATP-binding pockets. Competitive inhibition can be confirmed via Lineweaver-Burk plots .

- Molecular Dynamics Simulations : Track hydrogen bonding between the sulfonamide group and conserved lysine residues (e.g., in MAP kinases) over 100-ns trajectories .

Q. How can analogs be designed to improve solubility without compromising activity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.